4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride” is not available .Chemical Reactions Analysis
The chemical reactions involving morpholinyl compounds can vary widely depending on the other functional groups present in the molecule. Without specific information about “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride”, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are not documented for "4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride" .Scientific Research Applications
- Scientific Field: Pharmaceutical and Biological Research .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives is focused on, along with their utility in the synthesis of fused ring systems .
- Results or Outcomes: The structure of 1B is the most common form among the different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
- Scientific Field: Organic Chemistry .
- Application Summary: Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the photoreaction were not detailed in the source .
- Scientific Field: Organic Chemistry .
- Application Summary: α-Bromo-β-(morpholin-4-yl)propionates are used in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
4-Hydroxy-2-quinolones
Morpholin-4-yl Acetic Acid
α-Bromo-β-(morpholin-4-yl)propionates
- Scientific Field: Organic Chemistry .
- Application Summary: The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods of Application: The synthesis of substituted morpholines is developed by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results or Outcomes: Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
- Scientific Field: Pharmaceutical and Biological Research .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives is focused on, along with their utility in the synthesis of fused ring systems .
- Results or Outcomes: The structure of 1B is the most common form among the different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
Synthesis of Morpholines
4-Hydroxy-2-quinolones
- Synthesis of α-Bromo-β-(morpholin-4-yl)propionates
- Scientific Field: Organic Chemistry .
- Application Summary: A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
Safety And Hazards
Future Directions
The future directions for research on a specific compound depend on its potential applications in fields such as medicine, materials science, or environmental science. Without more information about “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride”, it’s difficult to predict potential future directions .
properties
IUPAC Name |
ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOYCWYWBRBFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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